Glabrene
Glabrene
Glabrene belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Glabrene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glabrene is primarily located in the membrane (predicted from logP). Outside of the human body, glabrene can be found in herbs and spices and tea. This makes glabrene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
60008-03-9
VCID:
VC20851024
InChI:
InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3
SMILES:
CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C
Molecular Formula:
C20H18O4
Molecular Weight:
322.4 g/mol
Glabrene
CAS No.: 60008-03-9
Cat. No.: VC20851024
Molecular Formula: C20H18O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glabrene belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Glabrene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glabrene is primarily located in the membrane (predicted from logP). Outside of the human body, glabrene can be found in herbs and spices and tea. This makes glabrene a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 60008-03-9 |
| Molecular Formula | C20H18O4 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol |
| Standard InChI | InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3 |
| Standard InChI Key | NGGYSPUAKQMTNP-UHFFFAOYSA-N |
| SMILES | CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C |
| Canonical SMILES | CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C |
| Appearance | Powder |
| Melting Point | 200-203°C |
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